1-(3,4-difluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine
Description
1-(3,4-difluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine (CAS: 1396860-57-3, molecular formula: C₁₈H₁₉F₂NO₂S, molecular weight: 351.41 g/mol) is a synthetic small molecule characterized by a piperidine core substituted with a 3,4-difluorobenzoyl group and a (furan-2-yl)methyl sulfanyl moiety. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where fluorinated aromatic systems and heterocyclic motifs are advantageous.
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2S/c19-16-4-3-14(10-17(16)20)18(22)21-7-5-13(6-8-21)11-24-12-15-2-1-9-23-15/h1-4,9-10,13H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKBTSABAIFNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-difluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a piperidine core substituted with a 3,4-difluorobenzoyl group and a furan-2-ylmethyl sulfanyl moiety. Its molecular formula is , with a molecular weight of 334.37 g/mol. The presence of fluorine atoms and the furan ring suggests enhanced lipophilicity and potential for diverse interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 1-(3,4-difluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine exhibit various biological activities including:
- Anticancer Activity : Many piperidine derivatives have shown efficacy against different cancer cell lines by inhibiting critical enzymes involved in cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated activity against bacteria and fungi, suggesting potential use in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Dihydrofolate Reductase Inhibition : Similar piperidine-based compounds have been shown to inhibit DHFR, leading to reduced folate metabolism and subsequent antiproliferative effects on cancer cells .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, contributing to their anticancer effects .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of various piperidine derivatives against human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value ranging from 10 to 30 µM, comparable to standard chemotherapeutics like Methotrexate. The structure-activity relationship (SAR) analysis highlighted the importance of the difluorobenzoyl group in enhancing potency .
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that the compound showed promising antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 50 µg/mL. This suggests potential applications in treating bacterial infections .
Data Table: Biological Activities
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocyclic Core |
|---|---|---|---|---|
| 1-(3,4-difluorobenzoyl)-4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine | C₁₈H₁₉F₂NO₂S | 351.41 | 3,4-difluorobenzoyl; (furan-2-yl)methyl sulfanyl | Piperidine |
| 1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[(thiophen-2-yl)methyl]urea (BI82234) | C₁₆H₂₀N₂O₃S | 320.41 | 2-methoxy-2-(2-methoxyphenyl)ethyl; thiophen-2-yl methyl | Urea (non-cyclic) |
| 4-(4-aminophenyl)piperazin-1-ylmethanone | C₁₅H₁₅N₃O₂* | ~277.31† | 4-aminophenyl; furan-2-yl carbonyl | Piperazine |
| 3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one | C₁₁H₁₆BrNO₃‡ | ~290.18† | Bromo; methoxy; 4-methylpiperidine | Furanone |
*Calculated based on synthesis steps in .
†Approximate value due to incomplete data in evidence.
‡Derived from ’s reaction description.
Substituent and Heterocyclic Core Comparisons
Fluorinated Aromatic Systems vs. Methoxy Groups
The 3,4-difluorobenzoyl group in the target compound contrasts with the methoxy-substituted phenyl group in BI82234. Fluorination enhances lipophilicity and metabolic stability compared to methoxy groups, which are more polar and prone to oxidative demethylation . Additionally, fluorine’s electron-withdrawing effects may influence binding affinity in hydrophobic pockets, whereas methoxy groups participate in hydrogen bonding.
Furan vs. Thiophene Moieties
The (furan-2-yl)methyl sulfanyl group in the target compound differs from BI82234’s thiophen-2-yl methyl group. Thiophene’s larger atomic radius may enhance van der Waals interactions but reduce solubility compared to furan .
Piperidine vs. Piperazine Cores
The piperidine core in the target compound lacks the additional nitrogen present in piperazine-based analogs (e.g., 4-(4-aminophenyl)piperazin-1-ylmethanone). However, piperidine’s reduced flexibility may confer selectivity for specific targets .
Sulfanyl vs. Urea Functional Groups
The sulfanyl (-S-) linker in the target compound contrasts with BI82234’s urea (-NH-C(=O)-NH-) group. Sulfanyl groups contribute to lipophilicity and resistance to enzymatic cleavage, whereas urea groups engage in strong hydrogen bonding, often critical for target recognition in kinase or protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
